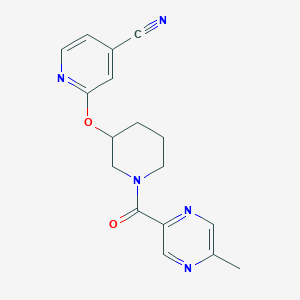

2-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile

Descripción

Propiedades

IUPAC Name |

2-[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]oxypyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-12-9-21-15(10-20-12)17(23)22-6-2-3-14(11-22)24-16-7-13(8-18)4-5-19-16/h4-5,7,9-10,14H,2-3,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSERZDQPCSAAPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors, such as 1,5-diketones or amino alcohols, under acidic or basic conditions.

Attachment of the Pyrazine Moiety: The pyrazine ring is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with 5-methylpyrazine-2-carbonyl chloride in the presence of a base like triethylamine.

Coupling with Isonicotinonitrile: The final step involves the coupling of the pyrazine-piperidine intermediate with isonicotinonitrile, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.

Substitution: The pyrazine and isonicotinonitrile moieties can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Amines or amides derived from the nitrile group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 2-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile has potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It may exhibit activity against various diseases, including bacterial infections and cancer, due to its ability to modulate specific biological pathways.

Industry

Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it valuable for large-scale synthesis.

Mecanismo De Acción

The mechanism of action of 2-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several GPCR-targeting agents and kinase inhibitors. Key comparisons are outlined below:

Table 1: Comparative Analysis of Structural Features

Key Observations :

Aromatic Substituents : The 5-methylpyrazine group offers moderate lipophilicity compared to the trifluoromethyl groups in L-742694, which may improve solubility while maintaining receptor affinity .

Electron-Withdrawing Groups: The isonicotinonitrile moiety provides stronger electron-withdrawing effects than the methoxybenzyl groups in CP99994, possibly enhancing interactions with catalytic lysine or aspartate residues in kinases.

Pharmacological and Pharmacokinetic Comparisons

Table 2: Pharmacological Properties

Functional Insights :

- Receptor Selectivity : The target compound lacks the dichlorophenyl or indole groups seen in SR140333 and LY303870, which are critical for NK1 receptor antagonism. This suggests it may target a distinct receptor or kinase family.

- Metabolic Stability : The methyl group on the pyrazine ring could reduce oxidative metabolism compared to compounds with trifluoromethyl groups (e.g., L-742694), which are prone to CYP450-mediated degradation .

Actividad Biológica

2-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile, often referred to as M4169, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of M4169, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

M4169 has the molecular formula and a molecular weight of approximately 323.36 g/mol. Its structure includes a piperidine ring, a pyrazine moiety, and an isonicotinonitrile group, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H17N5O2 |

| Molecular Weight | 323.36 g/mol |

| Purity | ≥95% |

| CAS Number | 2034474-29-6 |

The biological activity of M4169 primarily involves its interaction with specific molecular targets, including enzymes and receptors associated with critical biological pathways. The isonicotinonitrile group enhances its binding affinity to these targets, potentially leading to therapeutic effects against various diseases.

Potential Mechanisms:

- Enzyme Inhibition: M4169 may inhibit key enzymes involved in disease processes, such as tyrosinase, which plays a crucial role in melanin biosynthesis.

- Receptor Modulation: The compound could modulate receptor activity, influencing cellular signaling pathways critical for maintaining homeostasis or responding to pathological conditions.

Biological Activity and Therapeutic Potential

Research indicates that M4169 exhibits promising activity against several biological targets:

- Antimicrobial Activity: Preliminary studies suggest that M4169 may possess antibacterial properties, making it a candidate for developing treatments for bacterial infections.

- Anticancer Activity: The compound's ability to modulate specific pathways involved in cell proliferation and apoptosis positions it as a potential anticancer agent.

- Neuroprotective Effects: Given its structural similarities to other neuroprotective agents, M4169 is being investigated for its potential to protect neuronal cells from damage.

Case Studies

Case Study 1: Tyrosinase Inhibition

A recent study focused on the structure-activity relationship (SAR) of piperidine derivatives, including M4169, demonstrated significant inhibition of tyrosinase activity. The most potent compounds showed pIC50 values ranging from 4.18 to 4.99 in monophenolase assays, indicating that M4169 could be an effective inhibitor of this enzyme involved in melanin production .

Case Study 2: Anticancer Screening

In another investigation, M4169 was tested against various cancer cell lines. The results indicated that the compound exhibited cytotoxic effects at micromolar concentrations, suggesting its potential as an anticancer therapeutic . Further studies are required to elucidate the specific mechanisms through which it exerts these effects.

Comparative Analysis with Similar Compounds

M4169 is compared with structurally similar compounds to assess its uniqueness and potential advantages:

| Compound Name | Structure Feature | Binding Affinity | Therapeutic Potential |

|---|---|---|---|

| M4169 | Isonicotinonitrile group | High | Antimicrobial, Anticancer |

| Compound A | Pyridine derivative | Moderate | Antimicrobial |

| Compound B | Benzonitrile derivative | Low | Limited applications |

M4169's unique isonicotinonitrile structure may enhance its binding affinity and specificity for biological targets compared to other derivatives.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.